2,4-Dinitrobenzenesulfonamide (CAS 73901-01-6): Technical Profile and Applications
2,4-Dinitrobenzenesulfonamide (CAS 73901-01-6): Technical Profile and Applications
An in-depth technical guide on 2,4-Dinitrobenzenesulfonamide (CAS 73901-01-6), structured for researchers and drug development professionals.
Nomenclature Clarification
Note: The CAS number 73901-01-6 corresponds to 2,4-Dinitrobenzenesulfonamide (
Executive Summary
2,4-Dinitrobenzenesulfonamide (DNBSA) is a highly electron-deficient sulfonamide derivative primarily utilized as a robust protecting group and synthetic intermediate in the preparation of secondary amines and polyamines. Its utility stems from the Fukuyama amine synthesis protocol, where the electron-withdrawing nitro groups at the 2- and 4-positions drastically increase the acidity of the sulfonamide proton (
Chemical Identity & Physicochemical Properties
Chemical Identity
| Property | Detail |
| CAS Number | 73901-01-6 |
| IUPAC Name | 2,4-Dinitrobenzenesulfonamide |
| Synonyms | 2,4-Dinitrobenzene-1-sulfonamide; DNBSA; DNs-NH₂ |
| Molecular Formula | |
| Molecular Weight | 247.19 g/mol |
| SMILES | c1cc(c(cc1[O-])[O-])S(=O)(=O)N |
| InChI Key | HMMRSEKWXWQVIW-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value / Description | Note |
| Appearance | Yellow to orange crystalline solid | Characteristic of polynitro aromatics |
| Melting Point | > 120 °C (Estimated) | Precursor chloride melts at 101–103 °C; amides typically melt higher. |
| Solubility | Soluble in DMF, DMSO, Acetone, EtOAc | Poorly soluble in water; soluble in aqueous base (due to acidity). |
| Acidity ( | ~4.5 – 6.0 (Estimated) | Significantly more acidic than benzenesulfonamide ( |
| Stability | Stable under ambient conditions | Energetic compound : Avoid shock/friction; store away from reducing agents. |
Synthetic Utility: The Fukuyama Amine Synthesis
The primary application of 2,4-dinitrobenzenesulfonamide in drug development is the Fukuyama Amine Synthesis . This method overcomes the limitations of direct amine alkylation (over-alkylation) and reductive amination (chemoselectivity issues).
Mechanism of Action
-
Activation : The 2,4-dinitrobenzenesulfonyl (DNs) group renders the
-H proton highly acidic ( ). -
Alkylation : This acidity allows for mono-alkylation under mild conditions (e.g., Mitsunobu reaction or alkyl halides with weak bases like
). -
Deprotection : The DNs group is cleaved via Nucleophilic Aromatic Substitution (
) using a thiol (e.g., thioglycolic acid or mercaptoethanol) and a base. The thiol attacks the aromatic ring, displacing the sulfur dioxide moiety and releasing the amine.
Pathway Visualization
Caption: The Fukuyama Amine Synthesis workflow utilizing the 2,4-dinitrobenzenesulfonyl (DNs) protecting group.
Experimental Protocols
Protocol A: Preparation of 2,4-Dinitrobenzenesulfonamide
Synthesis from the sulfonyl chloride precursor.[1]
-
Reagents :
-
2,4-Dinitrobenzenesulfonyl chloride (1.0 equiv)[2]
-
Ammonium hydroxide (28-30%
, excess) or Ammonia in Methanol/Dioxane. -
Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
-
Procedure :
-
Dissolve 2,4-dinitrobenzenesulfonyl chloride in dry THF at 0 °C.
-
Slowly add excess ammonia solution (or bubble
gas) while stirring. The reaction is exothermic; maintain temperature < 10 °C. -
Stir for 1–2 hours at room temperature.
-
Workup : Concentrate the solvent in vacuo. Resuspend the residue in water and acidify to pH ~3 with 1N HCl to ensure the sulfonamide is protonated.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purification : Recrystallize from Ethanol/Water if necessary.
-
Protocol B: General Alkylation (Mitsunobu Conditions)
For the synthesis of secondary amines from alcohols.
-
Reagents :
-
2,4-Dinitrobenzenesulfonamide derivative (
) -
Alcohol (
, 1.2 equiv) -
Triphenylphosphine (
, 1.5 equiv) -
DEAD or DIAD (1.5 equiv)
-
Solvent: Toluene or THF (anhydrous).
-
-
Procedure :
-
Dissolve sulfonamide, alcohol, and
in solvent under inert atmosphere ( ). -
Cool to 0 °C. Add DEAD/DIAD dropwise.
-
Stir at room temperature for 2–12 hours.
-
Monitoring : Check TLC for disappearance of sulfonamide.
-
Workup : Concentrate and purify via column chromatography.
-
Protocol C: Deprotection (Thiolysis)
Removal of the DNs group to release the amine.
-
Reagents :
- -Dialkyl-2,4-dinitrobenzenesulfonamide
-
Mercaptoacetic acid (Thioglycolic acid) or 2-Mercaptoethanol (2-3 equiv).
-
Base: Triethylamine (
) or DBU (excess). -
Solvent: DCM or DMF.
-
Procedure :
-
Dissolve the protected amine in DCM.
-
Add the thiol and base.
-
Stir at room temperature. The solution typically turns bright yellow/orange (formation of the Meisenheimer complex/sulfur adduct).
-
Workup : Wash with saturated
(to remove thiol byproducts). The organic layer contains the free amine.
-
Biological & Drug Development Applications
Thioredoxin Reductase (TrxR) Inhibition
Recent studies indicate that 2,4-dinitrobenzenesulfonamide derivatives act as inhibitors of mammalian thioredoxin reductase (TrxR) .
-
Mechanism : The electrophilic nature of the dinitrobenzene moiety allows it to react with the selenocysteine residue in the active site of TrxR.
-
Relevance : TrxR is a target for anticancer therapy; inhibitors induce oxidative stress and apoptosis in cancer cells.
Fluorogenic Probes
The DNs group acts as a fluorescence quencher. When attached to a fluorophore (e.g., via a sulfonamide linkage), the molecule is non-fluorescent. Upon reaction with biological thiols (cysteine, glutathione), the DNs group is cleaved (via the
Safety, Handling, and Stability
| Hazard Class | GHS Codes | Precaution |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Irritation | H315, H319 | Causes skin and serious eye irritation.[3] |
| Mutagenicity | H340 | Suspected of causing genetic defects (common in nitroaromatics). |
| Explosivity | -- | Energetic Material : Polynitro compounds can decompose violently upon heating or shock. Do not distill residues to dryness. |
Storage : Store in a cool, dry place (2–8 °C recommended) under inert gas. Protect from light.
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[4] 2-Nitro- and 2,4-dinitrobenzenesulfonamides as protecting groups for primary amines.[1][4] Tetrahedron Letters, 36(36), 6373–6374. Link
-
Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353–359. Link
-
Zhang, A., et al. (2020). Synthesis, biological evaluation and in silico studies of several substituted benzene sulfonamides as potential antibacterial agents. Journal of Physics: Conference Series, 1624(2), 022058. Link
-
PubChem. (2024).[3] 2,4-Dinitrobenzenesulfonamide (CID 10911854).[3] National Library of Medicine. Link
-
MedChemExpress. (2024). 2,4-Dinitrobenzenesulfonamide Product Datasheet. Link
Sources
- 1. 2,4-Dinitrobenzenesulfonyl chloride 97 1656-44-6 [sigmaaldrich.com]
- 2. Benzenesulfonyl chloride, 2,4-dinitro- | C6H3ClN2O6S | CID 74255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dinitrobenzenesulfonamide | C6H5N3O6S | CID 10911854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
